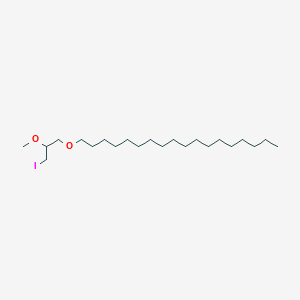
1-(3-Iodo-2-methoxypropoxy)octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodo-2-methoxypropoxy)octadecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom attached to a methoxypropoxy group, which is further connected to an octadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-2-methoxypropoxy)octadecane typically involves the reaction of 1-octadecanol with 3-iodo-2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Iodo-2-methoxypropoxy)octadecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, ammonia, thiols.
Bases: Potassium carbonate, sodium ethoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodo-2-methoxypropoxy)octadecane has several applications in scientific research:
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-(3-Iodo-2-methoxypropoxy)octadecane involves its interaction with nucleophiles and bases. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodooctadecane: Similar structure but lacks the methoxypropoxy group.
1-(3-Bromo-2-methoxypropoxy)octadecane: Similar structure with bromine instead of iodine.
1-(3-Chloro-2-methoxypropoxy)octadecane: Similar structure with chlorine instead of iodine.
Uniqueness
1-(3-Iodo-2-methoxypropoxy)octadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The methoxypropoxy group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
90339-13-2 |
|---|---|
Molekularformel |
C22H45IO2 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1-(3-iodo-2-methoxypropoxy)octadecane |
InChI |
InChI=1S/C22H45IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22H,3-21H2,1-2H3 |
InChI-Schlüssel |
YXNMCCHJQIEBCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CI)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
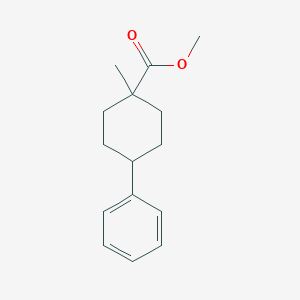
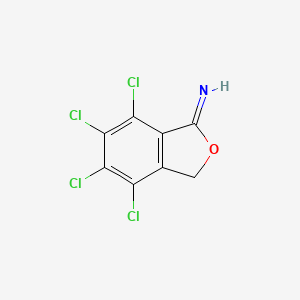
![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
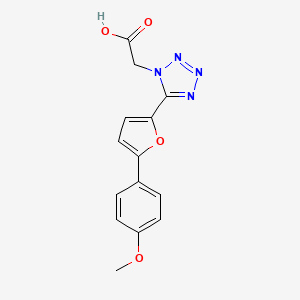
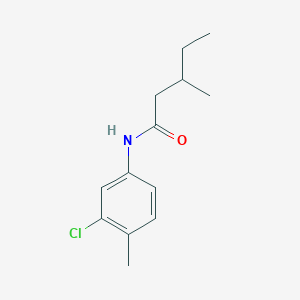
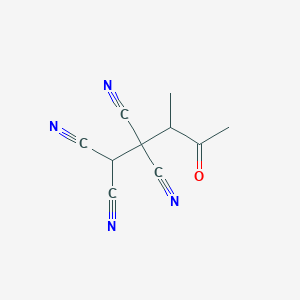
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)

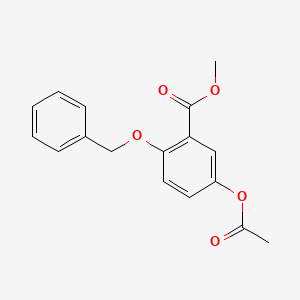
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)

![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
